molecular formula C12H13NO B2940279 4-(1H-Indol-3-YL)butanal CAS No. 1261133-05-4

4-(1H-Indol-3-YL)butanal

Cat. No.: B2940279
CAS No.: 1261133-05-4
M. Wt: 187.242
InChI Key: JEWJKXCTSJPXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Indol-3-YL)butanal is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making compounds like this compound of significant interest to researchers.

Scientific Research Applications

4-(1H-Indol-3-YL)butanal has a wide range of applications in scientific research:

Future Directions

Indole derivatives, including “4-(1H-Indol-3-YL)butanal”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-YL)butanal typically involves the use of indole as a starting material. One common method is the multicomponent reaction (MCR) approach, which involves the reaction of indole with other reagents under specific conditions. For example, the reaction of indole with 4-methoxyphenylglyoxal and Meldrum’s acid can yield this compound .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-YL)butanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-(1H-Indol-3-YL)butanoic acid, while reduction can produce 4-(1H-Indol-3-YL)butanol.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-YL)butanal involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

4-(1H-Indol-3-YL)butanal can be compared with other similar indole derivatives, such as:

    Indole-3-acetaldehyde: Another indole derivative with similar structural features but different biological activities.

    Indole-3-butyric acid: A plant hormone with applications in agriculture.

    Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(1H-indol-3-yl)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-8-4-3-5-10-9-13-12-7-2-1-6-11(10)12/h1-2,6-9,13H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWJKXCTSJPXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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